molecular formula C17H21N5O6S B12106270 (E)-N~5~-[Amino(nitroamino)methylidene]-N~2~-(6-methylnaphthalene-1-sulfonyl)ornithine CAS No. 203383-33-9

(E)-N~5~-[Amino(nitroamino)methylidene]-N~2~-(6-methylnaphthalene-1-sulfonyl)ornithine

Cat. No.: B12106270
CAS No.: 203383-33-9
M. Wt: 423.4 g/mol
InChI Key: FPINROOCCOBTCE-UHFFFAOYSA-N
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Description

(E)-N~5~-[Amino(nitroamino)methylidene]-N~2~-(6-methylnaphthalene-1-sulfonyl)ornithine is a complex organic compound with a unique structure that combines an amino group, a nitroamino group, and a sulfonyl group attached to an ornithine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N~5~-[Amino(nitroamino)methylidene]-N~2~-(6-methylnaphthalene-1-sulfonyl)ornithine typically involves multiple steps, starting with the preparation of the ornithine backbone. The key steps include:

    Formation of the Ornithine Backbone: This can be achieved through standard peptide synthesis techniques.

    Introduction of the Nitroamino Group: This step involves the nitration of an amino group, which can be done using nitric acid under controlled conditions.

    Attachment of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation reactions, often using sulfonyl chlorides in the presence of a base.

    Final Assembly: The final step involves coupling the nitroamino and sulfonyl-modified ornithine with the 6-methylnaphthalene moiety under specific conditions to ensure the correct (E)-configuration.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated peptide synthesizers, high-performance liquid chromatography (HPLC) for purification, and large-scale reactors for the nitration and sulfonylation steps.

Chemical Reactions Analysis

Types of Reactions

(E)-N~5~-[Amino(nitroamino)methylidene]-N~2~-(6-methylnaphthalene-1-sulfonyl)ornithine can undergo various chemical reactions, including:

    Oxidation: The nitroamino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitroamino group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of sulfonamide or sulfonate derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe to investigate enzyme activities.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Used in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism of action of (E)-N~5~-[Amino(nitroamino)methylidene]-N~2~-(6-methylnaphthalene-1-sulfonyl)ornithine involves its interaction with specific molecular targets. The nitroamino group can participate in redox reactions, potentially affecting cellular redox balance. The sulfonyl group can interact with proteins, potentially inhibiting enzyme activities. The overall effect of the compound is determined by the combined actions of these functional groups on their respective molecular targets and pathways.

Comparison with Similar Compounds

Similar Compounds

    N~5~-[Amino(nitroamino)methylidene]-N~2~-(naphthalene-1-sulfonyl)ornithine: Lacks the 6-methyl group, which may affect its reactivity and biological activity.

    N~5~-[Amino(nitroamino)methylidene]-N~2~-(6-methylnaphthalene-1-sulfonyl)lysine: Similar structure but with a lysine backbone instead of ornithine, which may alter its biochemical properties.

Uniqueness

The presence of the 6-methylnaphthalene moiety and the specific (E)-configuration in (E)-N~5~-[Amino(nitroamino)methylidene]-N~2~-(6-methylnaphthalene-1-sulfonyl)ornithine makes it unique compared to other similar compounds

Properties

CAS No.

203383-33-9

Molecular Formula

C17H21N5O6S

Molecular Weight

423.4 g/mol

IUPAC Name

5-[[amino(nitramido)methylidene]amino]-2-[(6-methylnaphthalen-1-yl)sulfonylamino]pentanoic acid

InChI

InChI=1S/C17H21N5O6S/c1-11-7-8-13-12(10-11)4-2-6-15(13)29(27,28)21-14(16(23)24)5-3-9-19-17(18)20-22(25)26/h2,4,6-8,10,14,21H,3,5,9H2,1H3,(H,23,24)(H3,18,19,20)

InChI Key

FPINROOCCOBTCE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=CC=C2)S(=O)(=O)NC(CCCN=C(N)N[N+](=O)[O-])C(=O)O

Origin of Product

United States

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